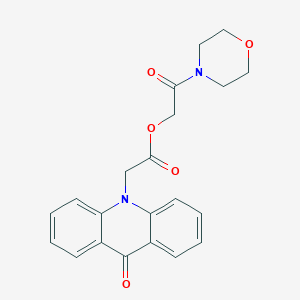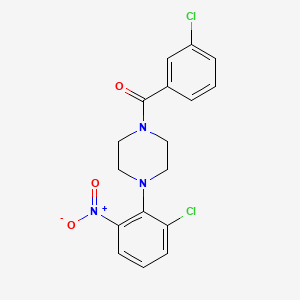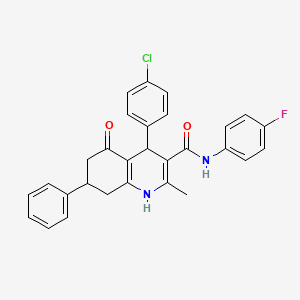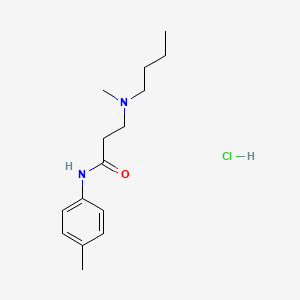
2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate
Overview
Description
2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate, also known as MOAA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. MOAA belongs to the class of acridine derivatives and has shown promising results in various biological and pharmacological studies.
Mechanism of Action
The mechanism of action of 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate is not fully understood, but it is believed to act through multiple pathways. 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has been shown to interact with DNA, inhibit topoisomerase activity, and induce oxidative stress. 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has also been found to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has been shown to have various biochemical and physiological effects on cells and tissues. 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has been found to induce DNA damage, inhibit cell proliferation, and induce apoptosis. 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate in lab experiments is its ease of synthesis and availability. 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate is also relatively stable and can be stored for long periods without significant degradation. However, 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Care should be taken when handling 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate, and appropriate safety measures should be followed.
Future Directions
There are several future directions for research on 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate. One area of interest is the development of 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate derivatives with improved pharmacological properties. Another area of research is the investigation of the potential of 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate and its potential side effects.
Scientific Research Applications
2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and bacterial infections. 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has been shown to exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In Alzheimer's disease, 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has been found to inhibit the formation of amyloid-beta plaques, which are responsible for the neurodegeneration observed in this disease. 2-(4-morpholinyl)-2-oxoethyl (9-oxo-10(9H)-acridinyl)acetate has also shown antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) 2-(9-oxoacridin-10-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c24-19(22-9-11-27-12-10-22)14-28-20(25)13-23-17-7-3-1-5-15(17)21(26)16-6-2-4-8-18(16)23/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHSRPGCYLEHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-yl)-2-oxoethyl (9-oxoacridin-10(9H)-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(4-bromo-3-methylphenyl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3940382.png)
![4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940397.png)



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B3940423.png)
![1-methyl-2-oxo-2-phenylethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3940430.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol](/img/structure/B3940436.png)

![N-(3-chlorophenyl)-5-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B3940452.png)
![N-{[(4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3940456.png)
![1-butyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B3940469.png)

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3940485.png)